3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
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Overview
Description
3-Hydroxydecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxydecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired diastereomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the diastereomers .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxydecanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Formation of 3-ketodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydecanoyl ®-Carnitine.
Substitution: Formation of decanoic acid and ®-Carnitine.
Scientific Research Applications
3-Hydroxydecanoyl ®-Carnitine Inner Salt has various applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to carnitine.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyhexadecanoylcarnitine: Another acylcarnitine with a longer fatty acid chain.
3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine involved in ketone body metabolism.
Uniqueness
3-Hydroxydecanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which influences its metabolic role and biochemical properties. Its mixture of diastereomers also adds complexity to its stereochemistry and biological activity .
Properties
Molecular Formula |
C17H34NO5+ |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxydecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C17H33NO5/c1-5-6-7-8-9-10-14(19)11-17(22)23-15(12-16(20)21)13-18(2,3)4/h14-15,19H,5-13H2,1-4H3/p+1/t14?,15-/m1/s1 |
InChI Key |
VCRSQDIROUELAR-YSSOQSIOSA-O |
Isomeric SMILES |
CCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origin of Product |
United States |
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